molecular formula C6H3Br2N3O2 B12905457 6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione CAS No. 20419-75-4

6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione

Cat. No.: B12905457
CAS No.: 20419-75-4
M. Wt: 308.91 g/mol
InChI Key: IXNBSULCPZTZJF-UHFFFAOYSA-N
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Description

6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core with bromine atoms at the 6 and 7 positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione typically involves the bromination of a pyrrolo[3,2-d]pyrimidine precursor. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing the reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce various oxidized forms of the compound.

Mechanism of Action

The mechanism of action of 6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione is unique due to the presence of bromine atoms at the 6 and 7 positions, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile tool in medicinal chemistry and chemical biology .

Biological Activity

Chemical Identity
6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione is a nitrogen-containing heterocyclic compound with the molecular formula C6H3Br2N3O2C_6H_3Br_2N_3O_2 and a CAS number of 6339-3-3. It is recognized for its potential biological activities, particularly in medicinal chemistry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against various bacterial strains. For instance, pyrrole derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL for certain derivatives .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Studies demonstrate that related pyrrole compounds exhibit antiproliferative effects against several cancer cell lines. For example, in vitro tests against breast (MCF7), colon (HT29), and lung (A549) cancer cell lines revealed that certain derivatives possess IC50 values indicating potent anticancer activity. The mechanism of action appears to differ from traditional inhibitors like dihydrofolate reductase (DHFR), suggesting alternative pathways for inducing cytotoxicity .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds derived from this structure may inhibit key enzymes involved in cellular proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that some derivatives can trigger apoptotic pathways in cancer cells.
  • Antioxidant Properties : Certain studies have indicated that these compounds may exhibit antioxidant activity, contributing to their therapeutic potential .

Structure-Activity Relationship (SAR)

The structural modifications on the pyrrole ring significantly influence biological activity. For instance:

  • Bromination : The presence of bromine atoms at positions 6 and 7 enhances the compound's reactivity and biological efficacy.
  • Substituent Variations : Alterations in substituents on the pyrrole ring can lead to variations in potency against specific pathogens or cancer cell lines.

Data Summary

Property Value
Molecular FormulaC6H3Br2N3O2C_6H_3Br_2N_3O_2
CAS Number6339-3-3
Antimicrobial ActivityMIC: 3.12 - 12.5 μg/mL
Anticancer ActivityIC50 (MCF7): Varies; significant potency
Mechanisms of ActionEnzyme inhibition; apoptosis induction; antioxidant activity

Case Studies

  • Antimicrobial Study : A study published in MDPI evaluated various pyrrole derivatives for their antimicrobial properties. The results indicated that certain compounds demonstrated robust activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation : Research conducted on pyrrole-based compounds showed promising results against multiple cancer cell lines with varying IC50 values. The study focused on elucidating the mechanisms by which these compounds exert their effects .

Properties

CAS No.

20419-75-4

Molecular Formula

C6H3Br2N3O2

Molecular Weight

308.91 g/mol

IUPAC Name

6,7-dibromo-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C6H3Br2N3O2/c7-1-2-3(9-4(1)8)5(12)11-6(13)10-2/h9H,(H2,10,11,12,13)

InChI Key

IXNBSULCPZTZJF-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=O)NC(=O)N1)NC(=C2Br)Br

Origin of Product

United States

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